molecular formula C17H19F2N3S B5695082 N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea

N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea

Cat. No. B5695082
M. Wt: 335.4 g/mol
InChI Key: YLOJTHKOYDSXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea, commonly known as DEAPT, is a thiourea-based molecule that has been widely used in scientific research. DEAPT is a potent inhibitor of the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.

Mechanism of Action

DEAPT inhibits the Notch signaling pathway by binding to the intracellular domain of Notch receptors, preventing their cleavage and subsequent activation. This leads to a decrease in downstream signaling events, including the expression of Notch target genes.
Biochemical and Physiological Effects:
DEAPT has been shown to have a range of biochemical and physiological effects. In cancer cells, DEAPT inhibits cell proliferation and induces apoptosis. In neural stem cells, DEAPT promotes differentiation and inhibits self-renewal. In endothelial cells, DEAPT inhibits angiogenesis and migration.

Advantages and Limitations for Lab Experiments

One of the main advantages of DEAPT is its specificity for the Notch signaling pathway. This allows researchers to selectively target this pathway without affecting other signaling pathways. However, DEAPT has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, DEAPT has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for DEAPT research. One area of interest is the development of DEAPT derivatives with improved solubility and specificity. Another area of interest is the use of DEAPT in combination with other drugs to enhance its therapeutic potential. Finally, DEAPT could be used as a tool to study the role of the Notch pathway in various diseases, including cancer and neurodegenerative disorders.
Conclusion:
DEAPT is a thiourea-based molecule that has been widely used in scientific research as a tool to study the Notch signaling pathway. DEAPT has a range of biochemical and physiological effects and has shown promise as a therapeutic agent in various diseases. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

DEAPT can be synthesized by reacting 4-(diethylamino)aniline with 2,4-difluorobenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields DEAPT as a white solid, which can be purified by recrystallization.

Scientific Research Applications

DEAPT has been extensively used in scientific research as a tool to study the Notch signaling pathway. The Notch pathway is involved in various cellular processes, including embryonic development, tissue homeostasis, and immune system function. Dysregulation of Notch signaling has been implicated in several diseases, including cancer, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

1-[4-(diethylamino)phenyl]-3-(2,4-difluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3S/c1-3-22(4-2)14-8-6-13(7-9-14)20-17(23)21-16-10-5-12(18)11-15(16)19/h5-11H,3-4H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOJTHKOYDSXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Diethylamino)phenyl]-3-(2,4-difluorophenyl)thiourea

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